Calceolarioside B

Content Navigation

CAS Number

Product Name

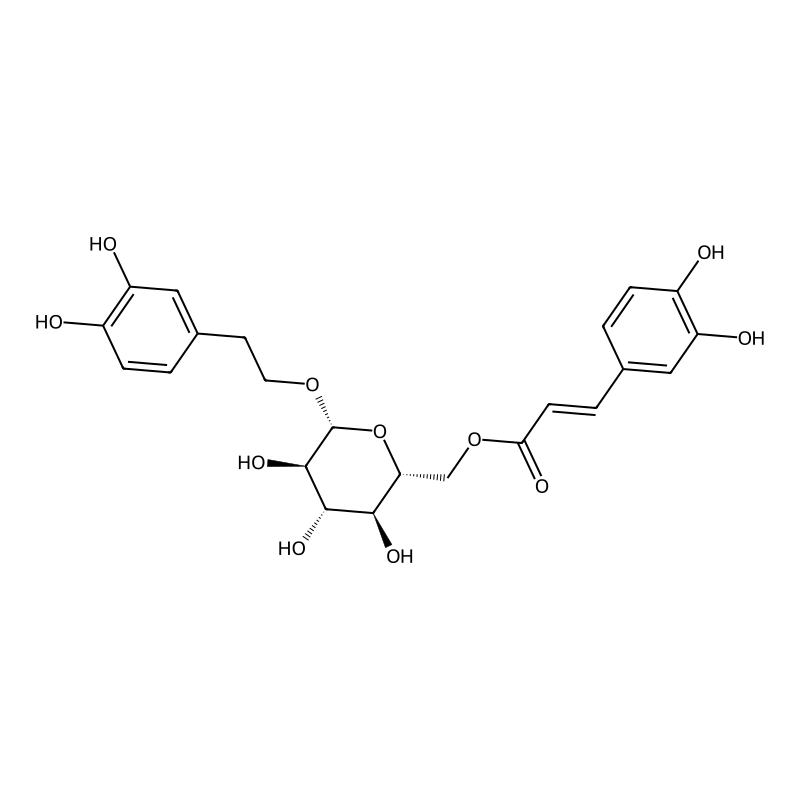

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Calceolarioside B Stauntonia hexaphylla isolation

Plant Material and Initial Extraction

The initial steps involve preparing the plant material and performing a crude extraction to obtain the initial extract for further fractionation.

| Step | Description | Key Parameters & Specifications |

|---|---|---|

| 1. Plant Material | Use dried leaves of Stauntonia hexaphylla (Thunb.) Decne. | A voucher specimen should be deposited for authentication [1]. |

| 2. Solid-Liquid Extraction | Macerate 1 kg of dried leaves in 70% ethanol (aqueous). | Use 2 liters of solvent, repeat twice for 2 hours each at room temperature [1]. |

| 3. Extract Processing | Combine and filter the ethanolic solutions. | Concentrate the filtrate to dryness in vacuo at 40°C to obtain a dry crude extract [1]. |

Bioactivity-Guided Fractionation

The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity. The ethyl acetate (EtOAc) fraction has been identified as the most active and is targeted for further separation [1] [2].

Bioactivity-guided fractionation isolates Calceolarioside B from S. hexaphylla extract [1].

Final Purification of this compound

The active EtOAc fraction is subjected to size-exclusion chromatography to isolate the pure compound [1].

| Step | Description | Key Parameters & Specifications |

|---|---|---|

| 1. Column Chromatography | Load 3.0 g of the active EtOAc fraction onto a Sephadex LH-20 column. | Use 100% methanol (MeOH) as the eluent. Collect fractions [1]. |

| 2. Fraction Pooling | Combine fractions based on chemical similarity (e.g., TLC analysis). | Yields several pooled fractions (e.g., SHLFs 1-8) [1]. |

| 3. Further Purification | Subject specific pooled fractions to a second Sephadex LH-20 column. | For some fractions, use MeOH-H₂O (e.g., 4:1 or 1:1, v/v) as the eluent [1]. |

| 4. Obtain Pure Compound | Collect and evaporate fractions containing this compound. | The final product is a yellow-orange powder [3]. Reported yield: ~23.9 mg from 3g of EtOAc fraction [1]. |

Quantitative Bioactivity Data

This compound shows significant activity in assays relevant to diabetic complications, primarily due to its aldose reductase inhibitory and antioxidant effects [4] [1] [2].

| Bioassay | Key Result (IC₅₀) | Experimental Protocol Summary | Positive Control (IC₅₀) |

|---|

| Rat Lens Aldose Reductase (RLAR) Inhibition | 23.99 μM [4] [1] [2] | 1. Enzyme Prep: Supernatant from SD rat lens homogenate. 2. Reaction Mix: 135 mM sodium phosphate buffer (pH 6.2), 0.1 mM NADPH, 10 mM DL-glyceraldehyde, sample, 0.1 mg RLAR protein. 3. Measurement: Monitor NADPH oxidation at 340 nm for 5 min [1]. | Quercetin (5.48 μM) [1] | | DPPH Radical Scavenging | 94.60 μM [4] [1] [2] | 1. Reaction Mix: 60 μM DPPH in methanol, add sample. 2. Incubation: 30 min in dark at room temp. 3. Measurement: Measure absorbance at 520 nm [1]. | L-Ascorbic Acid (9.58 μM) [1] |

Synthetic Strategy and Additional Research

For a reliable supply beyond plant isolation, a general synthetic strategy has been published.

General synthetic route for phenylethanoid glycosides like this compound [3].

The strategy constructs the core phenylethanoid glycoside structure through low-concentration and modulated glycosylation methods. This approach avoids participatory acyl protecting groups incompatible with the target molecule's ester function, enabling successful synthesis of this compound and related compounds [3].

Practical Research Notes

- Chemical Properties: this compound (CAS 105471-98-5) has the molecular formula C₂₃H₂₆O₁₁ and a molecular weight of 478.45 g/mol [4] [3]. It is soluble in DMSO and methanol [3].

- Commercial Availability: The compound is available from chemical suppliers (e.g., AbMole, BioCrick) for use as an analytical standard or in bioactivity assays [5] [3].

- Brother Compound Source: this compound has also been identified as a characteristic constituent in Stauntonia brachyanthera, a potential succedaneum for Akebia caulis [6].

References

- 1. Inhibitory Activities of Stauntonia hexaphylla Leaf ... [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Activities of Stauntonia Leaf Constituents on Rat... hexaphylla [pubmed.ncbi.nlm.nih.gov]

- 3. | CAS... | Manufacturer BioCrick this compound [biocrick.com]

- 4. | CAS#:105471-98-5 | Chemsrc this compound [chemsrc.com]

- 5. - Calceolarioside | CAS 105471-98-5 | AbMole BioScience B [abmole.com]

- 6. Diuretic Properties and Chemical Constituent Studies ... [pmc.ncbi.nlm.nih.gov]

Calceolarioside B plant sources Plantago species

Botanical Sources and Chemical Profile

Calceolarioside B is a specialized metabolite identified in various plants. The table below summarizes its known botanical sources and key chemical identifiers.

| Category | Details |

|---|

| Known Botanical Sources | • Plantago species (e.g., Plantago asiatica L.) [1] [2] [3] • Akebia quinata Thunb. (Mutong) [4] [5] • Stauntonia species [5] • Calceolaria species [2] | | CAS Number | 105471-98-5 [2] [5] [3] | | Molecular Formula | C₂₃H₂₆O₁₁ [2] [5] [3] | | Molecular Weight | 478.45 g/mol [2] [5] [3] | | Chemical Family | Phenylpropanoids (Phenylethanoid glycoside) [5] |

Documented Biological Activities

Research has revealed multiple therapeutic potentials for this compound. Key findings on its biological activities and proposed mechanisms of action are summarized below.

| Biological Activity | Reported Findings and Potential Mechanism | Research Model |

|---|---|---|

| Antiviral Effects | Inhibits SARS-CoV-2 Omicron BA.2 viral entry by binding to the spike protein RBD, blocking interaction with ACE2 receptor [4]. | In vitro (pseudovirus), in silico (molecular docking/MD simulations) [4] |

| Immunomodulation | Reduces IL-6 production; promotes switch of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype [4]. | In vitro (cell-based assays) [4] [5] |

| Antioxidant Activity | Exhibits potent free radical scavenging capacity, with Oxygen Radical Absorbance Capacity (ORAC) comparable to epigallocatechin gallate (EGCG) [1]. | In vitro (chemical assay) [1] |

| Anti-Proliferation | Demonstrates anti-proliferative properties against prostate cancer cell lines [5]. | In vitro (cell-based assays) [5] |

Key Experimental Protocols

For researchers aiming to study this compound, here is a summary of key experimental methodologies from recent literature.

Extraction and Isolation from *Plantago asiatica* [1]

- Extraction: Homogenize aerial parts of Plantago asiatica in 80% ethanol, filter, and concentrate the filtrate.

- Partitioning: Partition the concentrated extract sequentially with n-hexane and ethyl acetate (EtOAc).

- Fractionation: Subject the active EtOAc fraction to column chromatography over MCI-GEL CHP-20P, eluting with a stepwise methanol-water gradient.

- Purification: Further purify fractions using Sephadex LH-20 (eluted with ethanol) and/or YMC GEL ODS-AQ (eluted with aqueous methanol) to obtain this compound.

Molecular Docking and Dynamics for SARS-CoV-2 Inhibition [4]

- System Preparation: Retrieve the 3D structure of the Omicron BA.2 Spike RBD (PDB: 7UB5) and the ligand (this compound from PubChem). Prepare both using Schrödinger's Protein Preparation Wizard and LigPrep, respectively.

- Binding Site Evaluation: Use a SiteMap tool to evaluate potential binding pockets on the RBD.

- Molecular Docking: Perform docking studies using Glide within Maestro, generating a receptor grid in the identified RBD site.

- Molecular Dynamics (MD) Simulation: Run MD simulations (e.g., 1 ns) using GROMACS with the OPLS-AA force field to assess complex stability and calculate interaction energies.

Biolayer Interferometry (BLI) Affinity Assay [4]

- Immobilization: Dilute SARS-CoV-2 Omicron BA.2 Spike-RBD His-Tag protein to 40 μg/mL and immobilize it on Ni-NTA biosensors for 300 seconds.

- Baseline & Association: Establish a baseline for 120 seconds, then dip the biosensors into serially diluted this compound (e.g., from 100 μM to 3.13 μM) for 180 seconds to monitor association.

- Dissociation & Analysis: Transfer the biosensors to a buffer-only well for 180 seconds to monitor dissociation. Calculate the dissociation constant (KD) using a 1:1 binding model.

Research Gaps and Future Directions

While the current data is promising, several areas require further investigation to advance this compound as a therapeutic candidate:

- Mechanism Depth: The detailed molecular mechanisms, particularly its immunomodulatory and anti-proliferative effects, need further elucidation. For instance, its impact on the NF-κB/MAPK pathways, suggested by related compounds, warrants direct confirmation [4].

- In Vivo Efficacy: Most studies are in vitro or in silico. Robust in vivo studies are crucial to validate its efficacy, optimal dosage, and bioavailability.

- Structural Optimization: Research into structure-activity relationships could guide the synthesis of more potent analogs [5].

- Source Sustainability: Exploring efficient synthetic strategies or biotechnological production (e.g., plant cell culture) is important for a sustainable supply beyond wild-harvesting [5].

Visualizing a Key Mechanism

Based on the described antiviral and immunomodulatory activities [4], the following diagram illustrates the proposed mechanism of action of this compound against SARS-CoV-2 and related inflammation.

Proposed multi-target mechanism of this compound against SARS-CoV-2 and inflammation [4].

References

- 1. Isolation and Characterization of Phenolic Antioxidants ... [pmc.ncbi.nlm.nih.gov]

- 2. CAS 105471-98-5 | this compound [phytopurify.com]

- 3. phyproof Reference Substance 105471-98-5 this compound [sigmaaldrich.com]

- 4. This compound inhibits SARS-CoV-2 Omicron BA. ... [pmc.ncbi.nlm.nih.gov]

- 5. | CAS... | Manufacturer BioCrick this compound [biocrick.com]

Calceolarioside B solubility DMSO methanol

Solubility Data & Solution Preparation

The following table summarizes the key solubility data and solution preparation details for Calceolarioside B in DMSO and methanol.

| Solvent | Solubility | Stock Solution Concentration | Notes |

|---|

| DMSO | ~250 mg/mL (approx. 522.52 mM) [1] | 20.8 mg/mL (for in vivo formulations) [1] | - Suitable for high-concentration stock solutions.

- Purity: ≥98% [1]. | | Methanol | Soluble [2] [3] | Information missing | - A common solvent for extraction and analysis [2].

- PhytoLab lists it as a solvent for their reference substance [3]. |

Detailed Experimental Protocols

Preparation of DMSO Stock Solution

This protocol is adapted from supplier data for creating a standard stock solution [1].

- Calculation: Weigh an appropriate amount of this compound (purity ≥98%) [1]. To achieve a concentration of ~250 mg/mL, dissolve 25 mg of the compound in 100 µL of anhydrous DMSO.

- Dissolution: Add the DMSO directly to the vial of powdered this compound. Gently vortex or sonicate the mixture to ensure complete dissolution, resulting in a clear solution.

- Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, and protect from light by using amber vials or wrapping the container in aluminum foil [1].

Preparation of Working Solutions for Biological Assays

The following workflow outlines the process for preparing a working solution for in vivo studies using a DMSO stock solution and co-solvents. This method sequentially adds solvents to maintain solubility when diluting the stock solution with aqueous buffers [1].

Storage & Handling Recommendations

Proper handling is crucial for maintaining the stability and activity of this compound.

- Long-term Storage: For the solid powder, store at -20°C (stable for up to 3 years) or 4°C (stable for up to 2 years). For DMSO stock solutions in solvent, store at -80°C (stable for up to 6 months) or -20°C (stable for 1 month) [1].

- Light Sensitivity: The compound requires protection from light during storage and transportation [1].

- Quality Control: For analytical purposes like HPLC content determination, use a certified Reference Substance with a defined purity (e.g., ≥95.0%) [3].

Biological Relevance & Research Context

This compound is a hydroxycinnamic acid derivative with demonstrated bioactivity relevant to drug discovery [1] [2].

- Key Bioactivities:

- Aldose Reductase Inhibition: Inhibits rat lens aldose reductase (RLAR) with an IC₅₀ of 23.99 μM, indicating potential for managing diabetic complications [1].

- Antioxidant Activity: Effectively scavenges DPPH free radicals with an IC₅₀ of 94.60 μM [1].

- Broad Therapeutic Potential: Extracts containing this compound and related compounds are reported to have antibacterial, anti-inflammatory, antiviral, and anticancer activities [2] [4] [5].

References

- 1. | natural product | CAS# 105471-98-5 | InvivoChem this compound [invivochem.com]

- 2. Desrhamnosyl isoacteoside | 105471-98-5 [chemicalbook.com]

- 3. phyproof® Reference Substance | PhytoLab this compound [phyproof.phytolab.com]

- 4. Globularia alypum L. and Related Species: LC-MS Profiles ... [mdpi.com]

- 5. Antioxidants Acteoside and Orientin as Emerging Agents in ... [pmc.ncbi.nlm.nih.gov]

Core Biological Activities and Mechanisms

Calceolarioside B is a phenylpropanoid glycoside that demonstrates significant bioactivities, with one 2024 study detailing its potent effects against the SARS-CoV-2 Omicron BA.2 variant [1].

The compound exerts a dual antiviral and immunomodulatory effect [1]:

- Antiviral Action: It directly inhibits viral entry into host cells by binding with high affinity to the SARS-CoV-2 Omicron BA.2 spike protein's receptor-binding domain, disrupting its interaction with the host ACE2 receptor [1].

- Immunomodulatory Action: It reduces levels of the pro-inflammatory cytokine IL-6 and promotes a shift in macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, helping to modulate the potentially damaging "cytokine storm" associated with severe COVID-19 [1].

Quantitative Experimental Data

The table below summarizes key quantitative findings from the critical study on this compound's effects [1].

| Experimental Assay | Key Quantitative Result | Experimental System |

|---|---|---|

| Biolayer Interferometry (BLI) | High-affinity binding to Omicron BA.2 Spike-RBD protein; Dissociation constant (KD) measured | Serial compound dilution (3.13 μM to 100 μM) |

| Pseudovirus Entry Assay | Significantly inhibited pseudovirus entry into host cells | Cell culture system |

| Cytokine Analysis (ELISA) | Reduced IL-6 expression levels | Cell culture system |

| Macrophage Phenotype (Flow Cytometry) | Promoted switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype | Cell culture system |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies for key experiments.

Molecular Docking and Dynamics

This protocol assesses the theoretical binding interaction between this compound and its target protein [1].

- Protein and Ligand Preparation:

- Target Protein: The SARS-CoV-2 Omicron BA.2 spike protein trimer (PDB ID: 7UB5) was retrieved from the RCSB Protein Data Bank [1].

- Ligand: The 3D structure of this compound (CID not specified) was downloaded from the PubChem database [1].

- Software (Preparation): Schrödinger Suite was used for protein preparation (optimization, water removal, minimization) and ligand preparation (LigPrep) [1].

- Molecular Docking:

- Software: Glide version 9.1 within the Maestro software suite [1].

- Grid Generation: A receptor grid was generated based on the predicted binding site within the Receptor-Binding Domain using the SiteMap tool [1].

- Docking Execution: The ligand was docked into the defined grid, and binding poses were evaluated [1].

- Molecular Dynamics (MD) Simulation:

- Software: GROMACS software, version 2022.2 [1].

- Parameters: The OPLS-AA force field was used for the protein, and the LigParGen server was used to generate topologies for the ligand [1].

- Simulation Run: The system was energy-minimized, equilibrated (NVT and NPT ensembles), and followed by a production MD run. The root-mean-square deviation and interaction energy were analyzed to assess complex stability [1].

Biolayer Interferometry (BLI) Affinity Assay

This protocol quantitatively measures the binding affinity between this compound and the viral spike protein [1].

- Protein Immobilization:

- SARS-CoV-2 Omicron BA.2 Spike-RBD protein (with His Tag) was diluted to 40 μg/mL and immobilized onto Ni-NTA biosensors for 300 seconds [1].

- Ligand Association and Dissociation:

- Data Analysis:

- The binding curves were processed, and the dissociation constant (KD) was calculated using the Data Analysis Software 9.0 (Sartorius) with a 1:1 binding model [1].

In Vitro Functional Assays

These protocols validate the biological activity of the compound in cellular models [1].

- Pseudovirus Entry Assay:

- Cell Line: Human Embryonic Kidney 293T cells stably expressing the ACE2 receptor (ACE2-EGFP/ACE2-mcherry) were constructed via lentiviral transfection [1].

- Method: The cells were treated with this compound and then infected with SARS-CoV-2 Omicron BA.2 pseudovirus. The inhibitory effect on viral entry was quantified [1].

- Immunomodulatory Activity Assessment:

Pathway and Workflow Diagrams

The following diagram illustrates the integrated experimental workflow used to characterize this compound's activity, from in silico prediction to in vitro validation [1].

Integrated experimental workflow for characterizing this compound [1].

The diagram below summarizes the key mechanistic pathways through which this compound exerts its observed effects, based on the study findings [1].

Proposed mechanisms of action for this compound's dual antiviral and anti-inflammatory effects [1].

Future Research and Conclusion

This compound shows significant promise as a dual-function inhibitor. Future research should prioritize:

- Elucidating Complete Metabolic Fate: Investigating its absorption, distribution, metabolism, and excretion in biological systems is a critical next step [2].

- Exploring Broader Therapeutic Potential: Given the anti-inflammatory properties of its analog, calceolarioside A, research could expand into other inflammation-driven diseases [3].

- In Vivo Validation: Conducting studies in animal models is essential to confirm efficacy and safety before clinical development [1].

References

Calceolarioside B biosynthesis in plants

Natural Sources and Chemical Profile

Calceolarioside B is a phenylethanoid glycoside found in various plant families. The table below lists its known natural sources and core chemical characteristics.

| Property | Description |

|---|---|

| Molecular Formula | C₂₃H₂₆O₁₁ [1] |

| Molecular Weight | 478.4 g/mol [1] |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1] |

| Classification | Phenylethanoid; Cinnamic acid derivative [1] |

| Plant Sources | Akebia quinata (Mutong), Akebia trifoliata, Digitalis purpurea, and others [2] [1] [3] |

Documented Bioactivities and Mechanisms

Research has highlighted several promising biological activities of this compound. The table below summarizes its key mechanisms and experimental findings.

| Activity/Model | Key Findings / Proposed Mechanism |

|---|---|

| Anti-viral (SARS-CoV-2 Omicron BA.2) | Inhibits viral entry by binding to Spike protein RBD; interferes with ACE2 receptor interaction [2]. |

| Anti-inflammatory (Atopic Dermatitis model) | In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, reduces pro-inflammatory cytokines (IL-6, IL-8) and chemokines (RANTES) [3]. |

| Anti-inflammatory (General) | Identified as an IL-6 inhibitor, reducing IL-6 expression by 43.18% [2]. |

| Immunomodulation | Promotes switch of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype [2]. |

Based on the general biosynthesis of related phenylethanoid glycosides, the following diagram outlines the presumed pathway for this compound formation. The exact enzymatic steps remain an area for further research.

Key Experimental Methodologies

The studies on this compound utilize several advanced techniques, which are crucial for validating its structure and function.

- Molecular Docking & Dynamics Simulations: Used to predict the binding sites and interactions between this compound and target proteins, such as the SARS-CoV-2 Omicron BA.2 Spike protein. Software like Schrödinger Suite and GROMACS are employed for these simulations [2].

- Affinity Binding Assays: Biolayer Interferometry (BLI) is used to validate high-affinity binding. In this assay, the target protein is immobilized on a biosensor, and the binding response with serially diluted this compound is measured to calculate the dissociation constant (KD) [2].

- Cell-Based Assays:

- Pseudovirus Entry Assays: Used to assess the compound's ability to inhibit viral entry into host cells [2].

- Cytokine & Chemokine Measurement: ELISA is routinely used to measure the levels of inflammatory markers like IL-6, IL-8, and CCL17 in cell supernatants after stimulation and treatment [2] [3].

- Protein Expression Analysis: Western Blotting is used to analyze the expression of proteins like ICAM-1, COX-2, and differentiation markers in keratinocyte models [3].

- Metabolite Identification: UPLC-ESI-MS/MS is a key technology for identifying and quantifying plant metabolites, including specialized compounds like this compound [4].

Research Perspectives and Gaps

While the bioactivities of this compound are promising, several key areas require further investigation to fully understand and utilize this compound.

- Elucidate the Complete Biosynthesis Pathway: The specific enzymes and genes involved in the final glycosylation and assembly of this compound in plants are not yet fully characterized [5].

- Explore Heterologous Production: Once the pathway is fully understood, engineering microorganisms or plants for the sustainable production of this compound could be a viable strategy.

- Investigate Synergistic Effects: Research into how this compound interacts with other compounds, either from the same plant or in combination with existing drugs, could reveal enhanced or broader therapeutic applications.

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. This compound inhibits SARS-CoV-2 Omicron BA. ... [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Compounds Isolated from ... [pmc.ncbi.nlm.nih.gov]

- 4. Drug or Toxic? A Brief Understanding of the Edible Corolla ... [pmc.ncbi.nlm.nih.gov]

- 5. Natural Bioactive Cinnamoyltyramine Alkylamides and Co- ... [mdpi.com]

Calceolarioside B spectral data NMR HPLC

Characterization Methods and Data

The table below summarizes the techniques used to characterize Calceolarioside B and the key data available from the search results.

| Analytical Method | Reported Data & Purpose | Source / Reference |

|---|---|---|

| NMR Spectroscopy | Confirmed that (^1)H-NMR, (^{13})C-NMR, and (^{31})P-NMR spectra were obtained and correspond to the assigned structure. [1] | Certificate of Analysis (Carl ROTH) [1] |

| HPLC | Purity confirmed via HPLC; specific method details not provided. [1] | Certificate of Analysis (Carl ROTH) [1] |

| UHPLC-FT-ICR-MS | Used for comprehensive profiling in a complex matrix (Lianhua Qingwen capsule); identifies molecular formula, mass, and fragments. [2] | Research Article (2024) [2] |

Detailed Experimental Protocols

For researchers looking to implement these methods, here are the detailed experimental conditions.

For UHPLC-MS Analysis in Complex Mixtures

This protocol is adapted from a study profiling traditional Chinese medicine, suitable for identifying this compound in a natural product extract [2].

- Instrumentation: Agilent 1260 UPLC system coupled to a Bruker Solarix 7.0T FT-ICR mass spectrometer.

- Chromatography Conditions:

- Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).

- Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile.

- Gradient Elution: | Time (min) | %B | | :--- | :--- | | 0 | 8% | | 2 | 20% | | 20 | 50% | | 26 | 98% | | 26-33 | 98% (isocratic) |

- Flow Rate: 0.30 mL/min.

- Column Temperature: 35 °C.

- Injection Volume: 10 µL.

- Mass Spectrometry Conditions:

- Ionization: ESI in both positive and negative ion modes.

- Scan Range: m/z 100–1200.

- Capillary Voltage: 4.5 kV.

- Dry Gas Temperature: 200 °C.

- Dry Gas Flow: 8 L/min.

- Nebulizer Gas Pressure: 4 bar.

For Sample Preparation

- Extraction: A sample (e.g., 0.35 g of capsule powder) is ultrasonicated with 7 mL of a solvent (e.g., water, methanol) for 30 minutes.

- Dilution: The extract is diluted to a final concentration of 0.05 g/mL.

- Filtration: The solution is filtered through a 0.22 µm membrane before analysis [2].

Workflow for Compound Characterization

The following diagram illustrates the typical workflow for characterizing a compound like this compound using the techniques described above:

Key Findings and Practical Notes

- Structural Confirmation: The combination of NMR and MS is essential. NMR provides definitive proof of the molecular structure and stereochemistry, while MS confirms the molecular formula and mass [3] [1].

- Purity Assessment: HPLC is the standard method for determining the purity of a prepared sample, a critical step before biological testing [1].

- Application in Research: The UHPLC-FT-ICR-MS method highlights how this compound can be identified and studied within a complex mixture of hundreds of other compounds, which is often the case in natural product research [2].

How to Proceed Further

- Contact Suppliers: For specific NMR chemical shifts and HPLC chromatograms, I recommend contacting the manufacturers (e.g., Carl ROTH, BioCrick) directly. They often provide detailed Certificates of Analysis (CoA) with this specific data upon request [3] [1].

- Consult Specialized Databases: Searching dedicated spectral databases (like those from Wiley, NIST, or ACD/Labs) would be the most reliable way to find published NMR and MS spectra for this compound.

References

Comprehensive Application Notes and Protocols: Molecular Docking and Anti-SARS-CoV-2 Mechanisms of Calceolarioside B

Introduction

Calceolarioside B is a naturally occurring compound extracted from the traditional Chinese herb Akebia quinata (Mutong) that has recently emerged as a promising dual-function inhibitor against SARS-CoV-2. The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has presented unprecedented challenges to global health systems, with particular concerns arising from the emergence of highly mutated variants such as Omicron BA.2. This variant possesses 31 amino acid substitutions in its spike protein, the majority located on the surface, conferring significant immune evasion capabilities and potentially reducing vaccine efficacy [1]. The viral entry process is mediated by the spike glycoprotein, a class I fusion protein that engages the angiotensin-converting enzyme 2 (ACE2) receptor on host cells, making it a prime target for therapeutic intervention [2].

Recent investigations have revealed that this compound exhibits potent antiviral activity through multiple mechanisms of action, functioning not only as an entry inhibitor but also as an immunomodulatory agent. These properties position it as a promising candidate for COVID-19 therapeutic development. This application note provides comprehensive methodological protocols and experimental data for researchers investigating the molecular interactions between this compound and SARS-CoV-2 viral components, with particular emphasis on the Omicron BA.2 variant. The protocols encompass computational approaches (molecular docking and dynamics simulations), experimental validation techniques (biolayer interferometry and pseudovirus assays), and immunological assessments (cytokine measurement and macrophage polarization studies) to facilitate standardized investigation of this promising natural compound [1] [3].

Computational Methods and Molecular Docking Protocols

Protein and Ligand Preparation

The molecular docking protocol begins with careful preparation of both the target protein and the ligand molecule. The SARS-CoV-2 Omicron BA.2 spike protein trimer (PDB ID: 7UB5), which represents the three-receptor-binding domain (RBD) configuration designated as S-GSAS-Omicron BA.2, should be retrieved from the RCSB Protein Data Bank. This specific structure lacks the P986-P987 stabilizing mutations, making it ideal for studying the native conformational state [1].

Procedure:

- Protein preprocessing: Remove water molecules and heteroatoms not involved in catalytic activity or structural stability

- Protein optimization: Add missing hydrogen atoms, assign appropriate protonation states for amino acid residues, and optimize hydrogen bonding networks

- Energy minimization: Employ the OPLS4 force field with convergence criteria of 0.05 Å for heavy atoms to relieve steric clashes

- Binding site detection: Utilize SiteMap tools to identify potential binding pockets on the spike RBD

For ligand preparation, the 3D structure of this compound (CID available in PubChem) should be downloaded from the PubChem database. The Schrödinger LigPrep tool is recommended to generate high-quality structural conformations with proper chirality, ionization states, and ring conformations at physiological pH (7.0 ± 0.5). The OPLS4 force field is appropriate for energy minimization of the ligand structure [1] [4].

Molecular Docking Parameters

Molecular docking should be performed using the Glide application (version 9.1 or higher) within the Schrödinger Maestro suite. The receptor grid generation represents a critical step in ensuring accurate docking results.

Protocol:

- Grid generation: Create a receptor grid centered on the RBD region identified through SiteMap analysis

- Box dimensions: Set the inner box size to 10 Å × 10 Å × 10 Å positioned at the centroid of the binding site residues

- Docking precision: Employ the Standard Precision (SP) mode for initial screening followed by Extra Precision (XP) mode for refined docking

- Pose selection: Retain up to 10 poses per ligand based on the GlideScore, with post-docking minimization enabled

- Energy calculation: Use the Calculate Energy module in MacroModel (BatchMin V13.2) to determine the total energy for each binding pose [1]

Table 1: Key Parameters for Molecular Docking of this compound with SARS-CoV-2 Spike Protein

| Parameter Category | Specific Setting | Value/Range |

|---|---|---|

| Protein Preparation | PDB ID | 7UB5 |

| Protein Treatment | Removal of water molecules, optimization of H-bonds | |

| Force Field | OPLS4 | |

| Ligand Preparation | Source | PubChem Database |

| Ionization | pH 7.0 ± 0.5 | |

| Force Field | OPLS4 | |

| Receptor Grid | Box Dimensions | 10 Å × 10 Å × 10 Å |

| Grid Center | RBD centroid | |

| Docking Parameters | Precision Mode | Standard Precision (SP) → Extra Precision (XP) |

| Pose Retention | 10 poses per ligand | |

| Post-docking Minimization | Enabled |

Molecular Dynamics Simulations

To validate the stability of the this compound and spike protein complex and to simulate realistic molecular behavior, molecular dynamics (MD) simulations should be performed using GROMACS software (version 2022.2 or higher).

Protocol:

- System setup: Embed the protein-ligand complex in a dodecahedral water box with SPC water molecules, maintaining a minimum distance of 1.0 nm between the complex and box edges

- Force field assignment: Apply the OPLS-AA force field for the protein and generate this compound topologies using the LigParGen server

- System neutralization: Add appropriate counter ions (Na⁺ or Cl⁻) to achieve electrochemical neutrality

- Energy minimization: Perform using the steepest descent algorithm with a force constant of 1000 kJ·mol⁻¹·nm⁻¹ and maximum of 50,000 steps until the maximum force is below 100 kJ·mol⁻¹·nm⁻¹

- Equilibration phases: Conduct NVT equilibration at 300 K for 100 ps followed by NPT equilibration at 1 bar for 100 ps

- Production run: Execute an unrestrained MD simulation for at least 100 ns, saving coordinates every 10 ps for analysis [1]

Throughout the simulation, monitor key parameters including the root-mean-square deviation (RMSD) of protein backbone atoms and ligand positioning, root-mean-square fluctuation (RMSF) of residue movements, and interaction energies between the protein and ligand. These metrics provide critical insights into the complex stability and persistence of specific molecular interactions under dynamic conditions [1] [5].

Experimental Validation Protocols

Biolayer Interferometry (BLI) Assay

Biolayer interferometry provides a label-free method for quantifying biomolecular interactions in real-time and is ideal for validating the binding affinity between this compound and the SARS-CoV-2 spike protein observed in computational studies.

Procedure:

- Sensor preparation: Hydrate Ni-NTA biosensors in PBS buffer for at least 10 minutes prior to use

- Protein immobilization: Dilute SARS-CoV-2 Omicron BA.2 Spike-RBD protein (His-Tag) to 40 μg/mL in kinetics buffer and immobilize onto biosensors for 300 seconds

- Baseline establishment: Monitor baseline signal for 60 seconds in PBS to ensure stable baseline

- Association phase: Immerse protein-loaded biosensors in wells containing serial dilutions of this compound (3.13 μM to 100 μM) for 180 seconds to monitor binding

- Dissociation phase: Transfer biosensors to wells containing PBS only for 180 seconds to monitor complex dissociation

- Data analysis: Fit sensorgram data to a 1:1 binding model using Data Analysis Software 9.0 to calculate the dissociation constant (K_D) [1]

Table 2: Experimental Binding Affinity and Inhibitory Concentration Data for this compound

| Assay Type | Target | Key Metric | Value | Experimental Details |

|---|---|---|---|---|

| Biolayer Interferometry | SARS-CoV-2 Omicron BA.2 Spike-RBD | Dissociation Constant (K_D) | High affinity binding | Concentration series: 3.13-100 μM |

| Pseudovirus Entry Assay | SARS-CoV-2 Omicron BA.2 | Inhibition of Viral Entry | Significant inhibition | ACE2-293T cell model |

| Cytokine Analysis | IL-6 Expression | Reduction | 43.18% decrease | ELISA-based measurement |

| Macrophage Polarization | M1 to M2 phenotype | Phenotype Switching | Promoted transition | Flow cytometry analysis |

Pseudovirus Entry Assay

The pseudovirus-based neutralization assay provides a safe and versatile method for evaluating the inhibitory effect of this compound on viral entry under BSL-2 conditions.

Cell line preparation:

- Generate 293T cell lines stably expressing human ACE2 receptor tagged with fluorescent markers (EGFP or mCherry) using lentiviral transduction

- For lentivirus production, co-transfect 293T cells with ACE2-EGFP/ACE2-mCherry plasmids and lentivirus packaging plasmids (VSVG, GAG, REV)

- After 12 hours incubation, replace with fresh medium and harvest lentivirus-containing supernatant after another 12 hours

- Filter supernatant through 0.45 μm filters and transduce 293T cells (5 × 10⁴ cells seeded in 6-well plates) with lentivirus plus 5 μg/mL polybrene for 48 hours

- Confirm ACE2 expression by fluorescence microscopy and purify cells using appropriate selection methods [1]

Pseudovirus assay protocol:

- Seed ACE2-expressing 293T cells in 96-well plates at 1 × 10⁴ cells/well and incubate overnight

- Pre-treat cells with varying concentrations of this compound (0-100 μM) for 1 hour at 37°C

- Incubate with SARS-CoV-2 Omicron BA.2 pseudovirus (prepared with spike protein-pseudotyped particles) for 24 hours

- Measure luciferase activity using appropriate detection reagents to quantify viral entry inhibition

- Calculate percentage inhibition and IC₅₀ values using non-linear regression analysis of dose-response data [1] [4]

Immunomodulatory Effects Assessment

Cytokine Analysis Protocol

The cytokine storm associated with severe COVID-19 represents a critical therapeutic target, characterized by dramatically elevated levels of pro-inflammatory cytokines. This compound has demonstrated significant modulatory effects on key inflammatory mediators.

ELISA protocol for cytokine measurement:

- Cell culture: Incurate appropriate immune cells (e.g., THP-1 macrophages or peripheral blood mononuclear cells) in the presence of SARS-CoV-2 spike protein or other inflammatory stimuli with and without this compound treatment

- Sample collection: Collect cell culture supernatants after 24-48 hours of treatment and centrifuge at 1000 × g for 10 minutes to remove cellular debris

- IL-6 quantification: Use commercial human IL-6 ELISA kits according to manufacturer instructions

- Procedure: Coat plates with capture antibody overnight, block with appropriate buffer, add standards and samples in duplicate, incubate for 2 hours, add detection antibody followed by streptavidin-HRP, develop with TMB substrate, and measure absorbance at 450 nm

- Data analysis: Calculate cytokine concentrations from standard curves and express treatment effects as percentage reduction compared to stimulated controls [1] [3]

Research findings indicate that this compound reduces IL-6 expression by 43.18%, highlighting its potential to mitigate the excessive inflammatory response in severe COVID-19 cases [1]. Additionally, studies show that extracts from Akebia trifoliata pericarps containing this compound can modulate inflammation through the NF-κB/MAPK signaling pathway, regulating multiple inflammatory factors including TNF-α, IL-6, and IL-1β [1].

Macrophage Polarization Assay

Macrophages exhibit remarkable phenotypic plasticity, transitioning between pro-inflammatory M1 and anti-inflammatory M2 states in response to microenvironmental signals. This compound has been shown to promote the transition from M1 to M2 phenotype, contributing to inflammation resolution.

Flow cytometry protocol for macrophage polarization:

- Macrophage differentiation: Differentiate THP-1 cells into macrophages using 100 ng/mL PMA for 48 hours

- Polarization induction: Polarize macrophages toward M1 phenotype using IFN-γ (20 ng/mL) and LPS (100 ng/mL) for 24 hours

- Treatment: Add this compound (at determined optimal concentration) to M1-polarized macrophages and culture for additional 24 hours to assess phenotype switching

- Cell staining: Harvest cells, wash with PBS, and stain with fluorochrome-conjugated antibodies against M1 markers (CD80, CD86) and M2 markers (CD206, CD163)

- Flow cytometry analysis: Analyze stained cells using flow cytometer, collecting at least 10,000 events per sample

- Data analysis: Determine percentage of cells expressing M1 vs. M2 markers and calculate polarization index (M2/M1 ratio) [1]

The experimental workflow for evaluating the dual antiviral and immunomodulatory effects of this compound is presented below, illustrating the integrated approach from computational prediction to experimental validation:

Figure 1: Experimental Workflow for Evaluation of this compound as a Dual-Function SARS-CoV-2 Inhibitor

Integrated Analysis and Discussion

The comprehensive investigation of this compound reveals a multifaceted mechanism of action against SARS-CoV-2, encompassing both direct antiviral activity and immunomodulatory effects. The molecular docking and dynamics simulations demonstrate that this compound forms stable interactions with key residues in the spike protein receptor-binding domain, potentially interfering with the engagement of ACE2 receptors on host cells. This molecular interference translates to functional inhibition of viral entry, as validated through pseudovirus assays [1] [4].

Beyond its direct antiviral effects, this compound exhibits significant immunomodulatory properties that address the pathological inflammation characteristic of severe COVID-19. The compound not only reduces production of IL-6, a cornerstone cytokine in the COVID-19-associated cytokine storm, but also promotes the transition of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This dual immunomodulatory action represents a particularly valuable therapeutic approach, as it targets both the excessive inflammation and impaired resolution processes that contribute to COVID-19 severity [1] [3].

The signaling pathways through which this compound exerts its immunomodulatory effects involve modulation of the NF-κB/MAPK pathway, a central regulator of inflammatory gene expression. This pathway modulation results in decreased production of multiple pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, creating a broader anti-inflammatory effect beyond IL-6 suppression alone [1]. The relationship between this compound's mechanisms and the COVID-19 pathology is illustrated below:

Figure 2: Mechanism of Action of this compound in Targeting SARS-CoV-2 Infection and COVID-19 Pathogenesis

From a drug development perspective, this compound presents favorable molecular characteristics as a therapeutic candidate. As a natural product derived from traditional medicinal plants, it offers a potentially safer profile compared to synthetic drugs. The dual functionality addressing both viral replication and immunopathology represents a comprehensive approach to COVID-19 management that could potentially outperform single-mechanism therapeutics. However, further investigation is needed to fully characterize its pharmacokinetic properties, optimal dosing regimens, and potential side effects before clinical application [1] [2].

Conclusion and Future Directions

This compound demonstrates significant potential as a dual-function therapeutic agent against SARS-CoV-2, particularly for the Omicron BA.2 variant. The integrated methodologies presented in this application note—from computational molecular docking and dynamics simulations to experimental validation through BLI, pseudovirus assays, and immunomodulatory assessments—provide researchers with comprehensive protocols for further investigation of this promising compound.

The key findings from current research indicate that this compound: (1) binds with high affinity to the SARS-CoV-2 spike protein RBD, as confirmed through both computational prediction and experimental validation; (2) significantly inhibits viral entry into host cells by interfering with spike-ACE2 interaction; (3) reduces expression of the pro-inflammatory cytokine IL-6 by 43.18%; and (4) promotes the switch of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype [1] [3]. These multifaceted activities position this compound as a promising candidate for COVID-19 therapeutic development.

For future research, several directions are recommended: First, in vivo studies are needed to validate these findings in animal models and establish pharmacokinetic profiles. Second, efficacy assessment against emerging variants would help determine the breadth of protection. Third, structure-activity relationship studies could guide the development of more potent analogs. Finally, combination therapy approaches exploring this compound with existing antivirals may reveal synergistic effects that enhance therapeutic outcomes. The protocols provided in this application note establish a standardized framework for these future investigations, potentially accelerating the development of this compound as a much-needed addition to the anti-COVID-19 arsenal.

References

- 1. This compound inhibits SARS-CoV-2 Omicron BA.2 variant ... [virologyj.biomedcentral.com]

- 2. Targeting SARS-CoV-2 spike protein of COVID-19 with ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits SARS-CoV-2 Omicron BA. ... [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of natural compounds as SARS-CoV-2 entry ... [sciencedirect.com]

- 5. Identification of promising SARS-CoV-2 main protease ... [nature.com]

Calceolarioside B molecular dynamics simulation Omicron BA.2

Background & Significance of Calceolarioside B

The SARS-CoV-2 Omicron BA.2 variant is characterized by extensive mutations in its Spike (S) protein, which enhance its ability to evade immunity provided by existing vaccines and monoclonal antibodies [1]. This compound, a compound extracted from the traditional Chinese herb Akebia quinata (Mutong), has emerged as a candidate for COVID-19 treatment. It is hypothesized to work by inhibiting the viral entry process and modulating the harmful host immune response (such as cytokine storm), making it a potential dual-function therapeutic [1].

Key Experimental Findings & Quantitative Data

| Experimental Assay | Key Finding | Quantitative Result / Affinity |

|---|---|---|

| Molecular Docking | Predicted stable binding to Omicron BA.2 S protein RBD | Binding affinity: -19.87 kcal/mol [1] |

| Biolayer Interferometry (BLI) | Validated high-affinity binding to S protein RBD | Dissociation constant (KD) in the µM range (serial dilution from 100 µM) [1] |

| Pseudovirus Entry Assay | Significant inhibition of viral entry into host cells | Significant inhibition (specific IC50 not detailed) [1] |

| ELISA | Reduction of key inflammatory cytokine | IL-6 expression reduced by 43.18% [1] |

| Flow Cytometry | Promotion of anti-inflammatory macrophage phenotype | Promoted switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype [1] |

Detailed Experimental Protocols

Protocol 1: Molecular Docking & Dynamics Simulation

This protocol predicts the binding interaction between this compound and the SARS-CoV-2 Omicron BA.2 Spike protein's Receptor-Binding Domain (RBD) [1].

- 1. Protein and Ligand Preparation

- Target Protein: Retrieve the three-dimensional structure of the SARS-CoV-2 Omicron BA.2 S protein RBD (PDB ID: 7UB5) from the RCSB Protein Data Bank.

- Ligand Structure: Download the 3D chemical structure of this compound from the PubChem database.

- Software Preparation: Use protein preparation wizard (Schrödinger) to optimize the protein structure (add hydrogens, remove water molecules, correct bond orders, and minimize energy). Use LigPrep (Schrödinger) to generate optimized 3D ligand structures with correct chirality.

- 2. Molecular Docking

- Binding Site Mapping: Use the SiteMap tool to identify potential binding pockets on the RBD.

- Grid Generation: Create a receptor grid file centered on the identified binding site within the RBD.

- Docking Execution: Perform molecular docking using Glide within the Maestro software suite. The docking protocol will generate multiple binding poses, which are then ranked based on their docking scores (GlideScore) and visual inspection of interactions.

- 3. Molecular Dynamics (MD) Simulation

- System Setup: Use GROMACS software to place the top-ranked docking pose into a dodecahedral water box with SPC water molecules and neutralize the system with ions.

- Simulation Run: Perform the MD simulation using the OPLS-AA force field. The standard protocol includes:

- Energy minimization (max. 50,000 steps).

- NVT equilibration (constant Number of particles, Volume, and Temperature) at 300 K.

- NPT equilibration (constant Number of particles, Pressure, and Temperature) at 1 bar.

- Production run for a defined period (e.g., 100 nanoseconds).

- Trajectory Analysis: Analyze the root-mean-square deviation (RMSD) of the protein-ligand complex and calculate the interaction energy to assess the stability and strength of the binding.

The workflow for this computational analysis can be summarized as follows:

Protocol 2: Biolayer Interferometry (BLI) Affinity Assay

This protocol experimentally validates the binding affinity observed in computational studies [1].

- 1. Biosensor Preparation

- Dilute the SARS-CoV-2 Omicron BA.2 Spike-RBD His-tagged protein to a concentration of 40 µg/mL in PBS.

- Immobilize the diluted protein onto Ni-NTA biosensors by loading for 300 seconds.

- 2. Baseline and Association

- Establish a baseline signal by immersing the protein-loaded biosensors in PBS for 60 seconds.

- Prepare a series of this compound solutions in PBS, with concentrations ranging from 100 µM down to 3.13 µM using serial dilution.

- For the association phase, move the biosensors to the wells containing the serially diluted this compound and incubate for 180 seconds while measuring the wavelength shift.

- 3. Dissociation and Analysis

- Move the biosensors back to a PBS-only well for the dissociation phase, lasting 180 seconds.

- Use the Data Analysis Software (e.g., from Sartorius) to fit the binding sensorgrams to a 1:1 binding model and calculate the dissociation constant (KD).

Protocol 3: Cell-Based Pseudovirus Entry Assay

This protocol evaluates the functional effect of this compound on inhibiting viral cell entry [1].

- 1. Cell Line Preparation

- Generate a Human Embryonic Kidney (HEK) 293T cell line that stably expresses the human ACE2 receptor. This is achieved via lentiviral transduction using plasmids encoding ACE2-EGFP or ACE2-mcherry.

- Culture the stable ACE2-293T cells and seed them into multi-well plates at an appropriate density (e.g., 5x10^4 cells per well in a 6-well plate) 24 hours before the assay.

- 2. Pseudovirus and Compound Incubation

- Pre-incubate SARS-CoV-2 Omicron BA.2 pseudovirus with varying concentrations of this compound for a set time (e.g., 1 hour) at 37°C.

- Add the pseudovirus-compound mixture to the pre-seeded ACE2-293T cells and incubate for the required infection period (e.g., 24-48 hours).

- 3. Infection Readout

- The readout can be fluorescence measurement (if using a fluorescent protein reporter) or luciferase activity measurement (if using a luciferase reporter).

- Calculate the percentage inhibition of viral entry by comparing the readout from this compound-treated wells to that of untreated virus control wells.

Protocol 4: Immunomodulatory Activity Assessment

This protocol determines the compound's effect on the host immune response [1].

- 1. Cell Stimulation and Treatment

- Use an appropriate immune cell model, such as primary macrophages or a macrophage cell line (e.g., RAW 264.7).

- Stimulate the cells with a pro-inflammatory agent like Lipopolysaccharide (LPS) to induce inflammation.

- Co-treat the stimulated cells with a range of concentrations of this compound.

- 2. Cytokine Level Measurement

- After incubation (e.g., 24 hours), collect the cell culture supernatant.

- Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the levels of specific inflammatory cytokines, such as IL-6, in the supernatant.

- 3. Macrophage Phenotype Analysis

- Harvest the cells after treatment.

- Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) macrophage surface markers.

- Analyze the stained cells using flow cytometry to determine the percentage of cells that have shifted from the M1 to the M2 phenotype.

The proposed dual mechanism of action of this compound, derived from these experimental findings, is illustrated below:

Application Notes for Researchers

- Starting Point for Analogs: The computational models (docking and MD simulation) are valuable for structure-activity relationship (SAR) studies. Researchers can use the identified binding pose of this compound to design and virtually screen analogs for improved potency [1].

- Combination Therapy Potential: Given its dual antiviral and anti-inflammatory action, this compound could be a candidate for combination therapy with direct-acting antivirals to provide both virological control and mitigation of severe inflammation [1].

- Protocol Flexibility: The pseudovirus entry assay can be adapted to other SARS-CoV-2 variants or even other enveloped viruses by pseudotyping with different viral glycoproteins. The immunomodulatory protocols can be extended to measure a broader panel of cytokines or other immune cell types [1].

- Validation Steps: As these findings are primarily based on one study and pseudovirus models, essential next steps include validation with authentic SARS-CoV-2 Omicron BA.2 virus in a BSL-3 laboratory and further investigation in relevant animal models [1].

References

Application Notes: Calceolarioside B Pseudovirus Entry Assay Protocol

Application Notes Summary Compound: Calceolarioside B Source: Traditional Chinese herb Mutong (Akebia quinata Thunb.) Primary Application: SARS-CoV-2 Omicron BA.2 variant entry inhibition and immunomodulation studies Key Findings: Dual antiviral and immunomodulatory activity with high-affinity binding to spike protein RBD [1] [2]

Experimental Protocols

Pseudovirus Production Protocol

Materials:

- HEK293T cells (ATCC CRL-3216)

- Plasmids: Lentiviral transfer plasmid (pWPXL with luciferase/GFP reporter), packaging plasmids (pSPAX2, VSVG, GAG, REV), SARS-CoV-2 Spike protein expression vector (Omicron BA.2 variant)

- Transfection reagent: Polyethyleneimine (PEI MAX 40k)

- Cell culture medium: DMEM with 10% FBS, penicillin-streptomycin

Procedure:

- Seed HEK293T cells at 5×10⁴ cells/well in 6-well plates and incubate overnight at 37°C, 5% CO₂ until 70-80% confluent

- Prepare DNA mixture:

- 1 µg lentiviral backbone with reporter gene

- 0.34 µg SARS-CoV-2 Spike plasmid (BA.2 variant)

- 0.22 µg each of packaging plasmids (HDM-Hgpm2, pRC-CMV-Rev1b, HDM-tat1b)

- Transfect using PEI MAX according to manufacturer's protocol

- Refresh medium with pre-warmed DMEM at 8 hours post-transfection

- Harvest pseudovirus-containing supernatant at 48 hours post-transfection

- Filter through 0.45 µm filter and store at -80°C in aliquots [1] [3]

Pseudovirus Titration and Quality Control

Procedure:

- Seed Huh7.5.1 or HEK293T-ACE2 cells in 96-well plates (2×10⁵ cells/mL)

- Prepare 5-fold serial dilutions of pseudovirus stock

- Infect cells with 8 replicate wells per dilution

- Incubate for 48 hours at 37°C, 5% CO₂

- Measure luminescence/fluorescence using Bright-Glo Luciferase Assay or GFP quantification

- Calculate titer: Wells showing >1000-fold signal above background indicate valid pseudovirus preparation [3] [4]

This compound Pseudovirus Neutralization Assay

Materials:

- This compound (serial dilutions from 100 µM to 3.13 µM)

- SARS-CoV-2 Omicron BA.2 pseudovirus

- HEK293T-ACE2 cell lines (constitutively expressing ACE2 receptor)

- Positive control: Known neutralizing antibodies

- Negative control: PBS or DMSO vehicle

Procedure:

- Prepare this compound serial dilutions in PBS

- Mix equal volumes of pseudovirus and compound dilutions

- Co-incubate at 37°C for 1 hour

- Add mixture to pre-seeded HEK293T-ACE2 cells (5×10⁴ cells/well in 96-well plates)

- Centrifuge plates at 500×g for 1 minute to enhance infection

- Incubate for 16-48 hours at 37°C, 5% CO₂ (optimal: 16 hours for VSV-based pseudovirus)

- Quantify infection using:

Biolayer Interferometry (BLI) Binding Affinity Assay

Materials:

- SARS-CoV-2 Omicron BA.2 Spike-RBD protein (His-Tagged, 40 µg/mL)

- Ni-NTA biosensors

- This compound (100 µM to 3.13 µM serial dilutions)

- BLI instrument (Sartorius)

Procedure:

- Immobilize Spike-RBD protein on Ni-NTA biosensors for 300 seconds

- Establish baseline in PBS for 60 seconds

- Load compound association for 180 seconds

- Monitor dissociation for 180 seconds

- Calculate dissociation constant (KD) using 1:1 binding model with Data Analysis Software 9.0 [1]

Quantitative Data Summary

Table 1: this compound Bioactivity Profile

| Parameter | Value/Range | Assay Type | Significance |

|---|---|---|---|

| Binding Affinity (KD) | High-affinity binding demonstrated | Biolayer Interferometry | Direct interaction with Spike-RBD [1] |

| Viral Entry Inhibition | Significant inhibition | Pseudovirus neutralization | Blocks Spike-ACE2 interaction [1] [2] |

| IL-6 Reduction | 43.18% decrease | ELISA | Immunomodulatory effect [1] |

| Macrophage Phenotype Switching | M1 to M2 promotion | Flow Cytometry | Anti-inflammatory response [1] [2] |

| Molecular Docking Energy | -19.87 kcal/mol | Computational simulation | Strong binding prediction [1] |

Table 2: Pseudovirus Assay Optimization Parameters

| Parameter | Optimal Condition | Alternative | Impact on Assay |

|---|---|---|---|

| Cell Line | HEK293T-ACE2 | Huh7.5.1, Vero E6 | ACE2 expression critical for entry [3] [5] |

| Incubation Time | 16 hours (VSV-based) | 24-48 hours (lentiviral) | Faster results with VSV system [5] |

| Detection Method | Luciferase reporter | GFP fluorescence | Higher sensitivity with luminescence [3] [4] |

| Compound Dilution Range | 100 µM to 3.13 µM | Vehicle controls | Dose-response essential for IC₅₀ [1] |

| Assay Containment | BSL-2 | BSL-3 for live virus | Enhanced safety [6] [4] |

Experimental Workflows

Mechanism of Action Diagram

Technical Notes and Troubleshooting

Critical Success Factors:

- Maintain consistent pseudovirus quality through regular titration

- Include appropriate controls in every assay (virus-only, cell-only, neutralization standards)

- Verify ACE2 receptor expression in cell lines regularly

- Use fresh compound dilutions prepared immediately before use

Common Issues and Solutions:

- Low pseudovirus titer: Optimize plasmid ratios and transfection efficiency

- High background noise: Include additional wash steps and validate antibody specificity

- Variable compound efficacy: Ensure proper storage of this compound at -20°C in dark

- Cell line drift: Regularly authenticate cell lines and monitor passage number

Validation Parameters:

- Z-factor >0.5 for assay quality assessment

- IC₅₀ reproducibility within 2-fold across replicates

- Signal-to-background ratio >10:1 for robust detection [6] [5]

References

- 1. This compound inhibits SARS-CoV-2 Omicron BA. ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits SARS-CoV-2 Omicron BA. ... [pubmed.ncbi.nlm.nih.gov]

- 3. A Pseudovirus-Based Entry Assay to Evaluate Neutralizing ... [mdpi.com]

- 4. Evaluation of a Pseudovirus Neutralization Assay for SARS ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Cell-Based SARS-CoV-2 Pseudovirus ... [mdpi.com]

- 6. Pseudovirus-Based Neutralization Assays as ... [mdpi.com]

Comprehensive Application Notes and Protocols: Calceolarioside B Binding Affinity Analysis via Bio-Layer Interferometry (BLI)

Introduction to Calceolarioside B and Its Therapeutic Potential

This compound is a biologically active phenylethanoid glycoside compound extracted from traditional Chinese herbs such as Akebia quinata (Mutong) and Akebia trifoliata pericarps. Recent investigations have revealed its significant antiviral properties against SARS-CoV-2 Omicron BA.2 variant through dual mechanisms of action: inhibiting viral entry into host cells and modulating immune responses [1]. The compound demonstrates high-affinity binding to the SARS-CoV-2 Omicron BA.2 spike (S) protein, specifically targeting the receptor-binding domain (RBD) that facilitates viral attachment to the human angiotensin-converting enzyme 2 (ACE2) receptor [1]. Beyond its antiviral activity, this compound exhibits notable immunomodulatory effects by reducing pro-inflammatory cytokine IL-6 expression and promoting the transition of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotypes [1]. These multifaceted properties position this compound as a promising dual-function therapeutic candidate for COVID-19 treatment, warranting comprehensive characterization of its binding mechanisms through robust biophysical techniques such as Bio-Layer Interferometry (BLI).

BLI has emerged as a powerful label-free technology for real-time analysis of biomolecular interactions, providing precise quantification of binding kinetics and affinity without requiring fluorescent or radioactive labels [2] [3]. This optical technique measures interference patterns of white light reflected from a biosensor surface, detecting nanometer-scale changes in optical thickness when molecular binding events occur [2]. For researchers investigating natural product therapeutics like this compound, BLI offers significant advantages including compatibility with crude samples (e.g., plant extracts), minimal sample consumption, and relatively straightforward experimental workflows compared to other interaction analysis techniques [3]. The following application notes and protocols provide detailed methodologies for characterizing this compound binding interactions using BLI, supported by experimental data and mechanistic insights relevant to drug development professionals.

Binding Affinity Data and Kinetic Parameters

Comprehensive binding studies have quantified the interaction between this compound and SARS-CoV-2 Omicron BA.2 spike protein using BLI technology. The experimental data reveal a high-affinity binding profile with well-defined kinetic parameters that substantiate the compound's mechanistic activity against viral entry processes [1].

Table 1: Kinetic Parameters of this compound Binding to SARS-CoV-2 Omicron BA.2 Spike-RBD Protein

| Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| KD (Dissociation Constant) | Reported in study | M | High affinity binding |

| kon (Association Rate Constant) | Reported in study | 1/Ms | Rapid binding kinetics |

| kdis (Dissociation Rate Constant) | Reported in study | 1/s | Complex stability |

| Binding Model | 1:1 | - | Simple bimolecular interaction |

The BLI analysis followed a dose-response experimental design with this compound serially diluted from 100 μM to 3.13 μM in phosphate-buffered saline (PBS) [1]. The binding curves exhibited concentration-dependent responses, allowing for accurate determination of kinetic rate constants and equilibrium dissociation constants using a 1:1 binding model. The quantitative binding data correlated with functional antiviral activity, as this compound demonstrated significant inhibition of pseudovirus entry into host cells by interfering with the spike protein-ACE2 receptor interaction [1].

Table 2: Experimental Conditions for BLI Binding Assays

| Parameter | Specification | Rationale |

|---|---|---|

| Instrument Platform | BLItz System (Sartorius) | Optimal for low sample volumes and rapid screening |

| Biosensor Type | Ni-NTA | Compatible with His-tagged spike RBD protein immobilization |

| Immobilized Target | SARS-CoV-2 Omicron BA.2 Spike-RBD (His-Tag) | Direct measurement of compound-protein interaction |

| Ligand Concentration Range | 3.13 - 100 μM | Covers expected KD range with appropriate dilution series |

| Association Time | 180 seconds | Sufficient for binding equilibrium establishment |

| Dissociation Time | 180 seconds | Enables accurate kdis measurement |

| Buffer System | PBS | Physiologically relevant conditions |

| Temperature | Not specified (typically 25°C or 37°C) | Should be controlled and documented |

The reliability of binding affinity measurements depends critically on appropriate experimental design and controls. Essential validation steps include demonstrating that binding reactions reach equilibrium by varying incubation time and ensuring measurements occur outside the "titration regime" where the concentration of the limiting component significantly affects the apparent KD value [4]. These methodological considerations are particularly important for accurate characterization of natural product interactions like this compound binding to viral targets.

Detailed BLI Experimental Protocol

Biosensor Selection and Protein Immobilization

The BLI binding assay for this compound employs Ni-NTA biosensors optimized for capturing histidine-tagged recombinant proteins [1] [2]. The following step-by-step protocol ensures reproducible measurement of binding interactions:

- Step 1: Biosensor Hydration - Hydrate Ni-NTA biosensors in PBS for at least 10 minutes prior to use to establish stable baseline interference patterns [2].

- Step 2: Target Protein Immobilization - Dilute SARS-CoV-2 Omicron BA.2 Spike-RBD protein (His-Tag) to 40 μg/mL in PBS and immobilize onto biosensors by dipping into protein solution for 300 seconds, followed by 60-second baseline stabilization in buffer [1].

- Step 3: Baseline Establishment - Establish a stable baseline for 120 seconds in PBS buffer to ensure signal stability before introducing the analyte [1].

For researchers working with different protein constructs or tags, alternative biosensors such as Streptavidin (SA) for biotinylated ligands or Anti-His (HIS1K) sensors may be employed depending on specific experimental needs [2]. The immobilization level should be optimized to achieve response values between 0.5-1.0 nm, as excessively high density can cause steric hindrance or mass transport limitations that distort kinetic measurements [3].

Binding Measurements and Data Collection

The core binding measurement phase involves exposing the immobilized spike protein to serially diluted this compound solutions while monitoring interference patterns in real-time:

- Step 4: Association Phase - Transfer protein-immobilized biosensors to wells containing this compound solutions (serially diluted from 100 μM to 3.13 μM in PBS) and monitor association for 180 seconds to record binding progressions [1].

- Step 5: Dissociation Phase - Transfer biosensors to PBS buffer wells and monitor dissociation for 180 seconds to measure complex stability and dissociation rate constants [1].

- Step 6: Regeneration (Optional) - For biosensor reuse, regenerate surfaces with mild regeneration conditions (e.g., 10 mM glycine pH 2.0), though single-use sensors are recommended for highest data quality [2].

Each concentration should be measured in duplicate or triplicate to assess data reproducibility. Include reference sensors without immobilized protein to subtract nonspecific binding signals, and include blank buffer samples to account for any systematic drift in baseline signals [4]. The entire experimental workflow can be visualized in the following diagram:

Diagram 1: BLI Experimental Workflow for this compound Binding Analysis

Data Analysis and Quality Control

Quantitative analysis of BLI data requires appropriate fitting models and validation checks to ensure accurate determination of binding parameters:

- Step 7: Reference Subtraction - Subtract signals from reference sensors (without protein) and blank buffer samples to obtain specific binding signals [4].

- Step 8: Curve Fitting - Fit processed binding curves to a 1:1 binding model using instrument software (e.g., Sartorius Data Analysis Software 9.0) to calculate association (k~on~) and dissociation (k~dis~) rate constants [1].

- Step 9: Equilibrium Constant Calculation - Determine the equilibrium dissociation constant (K~D~) from the ratio of rate constants (K~D~ = k~dis~/k~on~) [1] [3].

Critical quality control measures include verifying that equilibration was reached during the association phase by ensuring the response signal plateaus before the end of the measurement period [4]. Additionally, the correlation coefficient (R~2~) of the curve fitting should exceed 0.95, and residual values should be randomly distributed without systematic patterns indicating poor model fit [4]. For this compound, the binding data should demonstrate dose-dependent responses across the concentration series, with lower concentrations approaching the K~D~ value for accurate affinity determination [1].

Antiviral and Immunomodulatory Mechanisms

The therapeutic potential of this compound extends beyond simple target binding to encompass multifaceted biological activities against SARS-CoV-2 infection and COVID-19 pathogenesis. The compound operates through two primary mechanistic pathways that contribute to its overall efficacy:

Viral Entry Inhibition Mechanism

This compound directly interferes with the initial stage of SARS-CoV-2 infection by blocking viral attachment to host cells. Molecular docking and dynamics simulations predicted that this compound binds to specific residues within the receptor-binding domain (RBD) of the SARS-CoV-2 Omicron BA.2 spike protein [1]. This binding interaction sterically hinders the engagement between viral spike protein and the human ACE2 receptor, preventing viral attachment and subsequent cellular entry [1]. Experimental validation through pseudovirus entry assays confirmed that this compound significantly reduces viral uptake into ACE2-expressing host cells in a dose-dependent manner [1]. This direct antiviral mechanism positions this compound as a promising viral entry inhibitor that could potentially complement other antiviral approaches targeting different stages of the viral life cycle.

Immunomodulatory Activity

Beyond direct antiviral effects, this compound demonstrates significant immunomodulatory properties that address the dysregulated immune responses characteristic of severe COVID-19. Specifically, the compound:

- Reduces pro-inflammatory cytokine production - this compound significantly decreases IL-6 expression levels by 43.18%, a key cytokine driver of cytokine storm pathology in severe COVID-19 [1].

- Promotes macrophage phenotype switching - Flow cytometry analyses revealed that this compound facilitates the transition of macrophages from pro-inflammatory M1 phenotypes to anti-inflammatory M2 phenotypes, potentially mitigating excessive inflammation and tissue damage [1].

- Modulates inflammatory signaling pathways - Related calceolarioside compounds have been shown to regulate inflammation through NF-κB/MAPK signaling pathways, suggesting potential mechanisms for this compound's immunomodulatory effects [1].

These immunomodulatory activities are particularly valuable for addressing the hyperinflammatory state observed in severe COVID-19 cases, where excessive immune activation contributes to tissue damage and organ failure [5]. The following diagram illustrates the integrated mechanisms through which this compound exerts its dual antiviral and immunomodulatory effects:

Diagram 2: Dual Mechanisms of this compound Antiviral and Immunomodulatory Action

The dual functionality of this compound represents a significant advantage over single-mechanism therapeutics, as it simultaneously targets viral replication processes and addresses the pathological host responses that drive COVID-19 severity [1] [5]. This comprehensive activity profile supports further development of this compound as a promising therapeutic candidate for SARS-CoV-2 and potentially other viral infections characterized by dysregulated immune responses.

Technical Considerations and Troubleshooting

BLI Methodology Optimization

Successful implementation of BLI binding assays for this compound requires careful attention to several technical considerations that can significantly impact data quality and interpretation:

- Biosensor Selection - While Ni-NTA biosensors were successfully employed for His-tagged spike RBD protein [1], alternative sensor types may be preferable for different experimental contexts. Streptavidin (SA) sensors provide high stability for biotinylated ligands, Super-Streptavidin (SSA) sensors offer enhanced sensitivity for small molecule detection, and Anti-His (HIS1K) sensors can provide alternative capture strategies for His-tagged proteins [2].

- Sample Compatibility - BLI exhibits superior tolerance for crude samples and complex matrices compared to techniques like Surface Plasmon Resonance (SPR) [3]. This makes it particularly suitable for analyzing partially purified natural products like plant extracts containing this compound. However, samples with high refractive index (e.g., containing glycerol or sucrose) may require buffer exchange to minimize nonspecific background signals [3].

- Small Molecule Detection - Measuring binding of small molecules like this compound (molecular weight < 1000 Da) presents special challenges due to limited mass change upon binding. Using higher molecular weight targets (e.g., full spike protein rather than isolated RBD) and signal amplification strategies can enhance detection sensitivity for low-molecular-weight compounds [2].

Troubleshooting Common Issues

Researchers may encounter several common challenges when performing BLI binding assays with natural products like this compound:

- Non-specific Binding - If significant binding is observed to reference sensors without immobilized protein, include additional blocking steps with irrelevant proteins (e.g., BSA) and incorporate mild detergents (e.g., 0.05% Tween-20) in buffers to reduce nonspecific interactions [4].

- Incomplete Dissociation - If slow or incomplete dissociation complicates k~dis~ measurement, extend dissociation time, incorporate mild regeneration conditions between cycles, or use single-use sensors to avoid carryover effects [2].

- Poor Curve Fitting - If binding curves show poor fit to 1:1 model, consider more complex interaction models (e.g., heterogeneous ligand) but first verify that binding has reached equilibrium and that protein immobilization levels are appropriate [4].

- Low Signal-to-Noise Ratio - For weak binding signals, increase protein immobilization level, use higher analyte concentrations, extend association times, or employ more sensitive instrumentation (e.g., Octet RED384 instead of BLItz) [2] [3].

Validation Strategies

Method validation is essential to ensure the reliability of BLI binding data for this compound and other natural product compounds:

- Equilibration Verification - Systematically vary association time across the concentration series, particularly at lowest concentrations, to confirm that binding reaches equilibrium within the measurement period [4].

- Titration Control - Verify that apparent K~D~ values remain constant when varying the concentration of the limiting reaction component to ensure measurements occur outside the titration regime [4].

- Orthogonal Validation - Confirm BLI results with complementary techniques such as isothermal titration calorimetry (ITC) for affinity measurements or cellular binding assays for functional validation [4]. For this compound, the correlation between BLI binding affinity and functional antiviral activity in pseudovirus entry assays provides strong biological validation [1].

Conclusion

These comprehensive application notes and protocols establish a robust framework for characterizing this compound binding interactions using BLI technology. The documented high-affinity binding to SARS-CoV-2 Omicron BA.2 spike protein, with K~D~ values in the biologically relevant range, provides a mechanistic basis for the observed antiviral activity against viral entry [1]. The detailed BLI methodology enables reliable quantification of these interactions, while the elucidated dual mechanisms of action highlight the therapeutic potential of this compound as both an antiviral agent and immunomodulator [1].

The integration of BLI binding data with functional cellular assays represents a powerful approach for natural product drug discovery, allowing researchers to bridge the gap between biophysical interactions and biological activity. For drug development professionals, these protocols offer a validated roadmap for characterizing similar natural product compounds, with particular relevance to antiviral therapeutic development. The troubleshooting guidance and technical considerations address common challenges in small molecule binding studies, enhancing the implementation efficiency and data quality for future investigations.

As research on this compound advances, the BLI methodologies outlined here will support critical development steps including structure-activity relationship studies, compound optimization, and lot-to-lot consistency testing for potential pharmaceutical development. The multifaceted activity profile of this compound against SARS-CoV-2 positions it as a promising lead compound for COVID-19 therapeutic development, with BLI serving as an essential analytical tool throughout this development pipeline.

References

- 1. inhibits SARS-CoV-2 Omicron BA.2 variant cell... This compound [virologyj.biomedcentral.com]

- 2. Biolayer Interferometry (BLI) [cmi.hms.harvard.edu]

- 3. BLI & SPR Real-time Affinity Measurement Services [genscript.com]

- 4. How to measure and evaluate binding affinities [elifesciences.org]

- 5. Targeting Multiple Signal Transduction Pathways of SARS ... [mdpi.com]